2(5H)-Thiophenone, 5-methyl-

Gas Chromatography Retention Index Volatile Flavor Analysis

5-Methyl-2(5H)-thiophenone (CAS 7210-64-2) is a sulfur-containing heterocyclic compound belonging to the thiophenone class, characterized by a five-membered α,β-unsaturated thiolactone ring bearing a methyl substituent at the C5 position. With molecular formula C5H6OS and molecular weight 114.17 g/mol, it is recognized as a volatile flavor compound associated with meat odor and has been identified as a quantifiable component in meat-like process flavorings generated from lipid oxidation-cysteine model reaction systems.

Molecular Formula C5H6OS
Molecular Weight 114.17 g/mol
CAS No. 7210-64-2
Cat. No. B3056530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(5H)-Thiophenone, 5-methyl-
CAS7210-64-2
Molecular FormulaC5H6OS
Molecular Weight114.17 g/mol
Structural Identifiers
SMILESCC1C=CC(=O)S1
InChIInChI=1S/C5H6OS/c1-4-2-3-5(6)7-4/h2-4H,1H3
InChIKeyQDQVRZPVOVZFMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2(5H)-thiophenone (CAS 7210-64-2): Chemical Identity, Class Characteristics, and Procurement Baseline


5-Methyl-2(5H)-thiophenone (CAS 7210-64-2) is a sulfur-containing heterocyclic compound belonging to the thiophenone class, characterized by a five-membered α,β-unsaturated thiolactone ring bearing a methyl substituent at the C5 position . With molecular formula C5H6OS and molecular weight 114.17 g/mol, it is recognized as a volatile flavor compound associated with meat odor [1] and has been identified as a quantifiable component in meat-like process flavorings generated from lipid oxidation-cysteine model reaction systems [2]. Its physical properties—density 1.165 g/cm³, boiling point 204.8°C at 760 mmHg, refractive index 1.546, and flash point 85.2°C—distinguish it from the unsubstituted parent 2(5H)-thiophenone (density 1.24 g/mL, refractive index 1.564) [3].

Why 5-Methyl-2(5H)-thiophenone Cannot Be Replaced by Generic Thiophenones in Flavor Formulation and Analytical Standards


Thiophenones as a class exhibit highly substituent-dependent physicochemical and sensory properties, making simple in-class substitution unreliable. The presence and position of the methyl substituent on the thiophenone ring fundamentally alters GC retention behavior, volatility, and odor character [1]. The unsubstituted 2(5H)-thiophenone (RI data not reported under identical conditions) lacks the meat-associated odor descriptor specifically documented for the 5-methyl derivative [2]. Conversely, the structurally related saturated analog dihydro-5-methyl-2(3H)-thiophenone (CAS 5650-74-8) differs in both ring saturation and carbonyl position, while blackberry thiophenone (CAS 13679-85-1; 2-methyltetrahydrothiophen-3-one) carries a distinct 'sulfurous fruity berry' odor profile that diverges from the meat-oriented character of 5-methyl-2(5H)-thiophenone, underscoring that even closely related thiophenones cannot be interchanged without altering analytical or sensory outcomes.

5-Methyl-2(5H)-thiophenone: Head-to-Head and Class-Level Quantitative Differentiation Evidence


GC Retention Index on Non-Polar Capillary Column: 5-Methyl vs. 3,4-Dimethyl-2(5H)-thiophenone

The Kovats retention index (RI) of 5-methyl-2(5H)-thiophenone on an SE-30 non-polar capillary column is 826, as determined by Misharina et al. (1994) using a 50 m × 0.32 mm column with 0.25 μm film thickness, helium carrier gas, and a temperature ramp of 8 K/min from 50°C to 250°C [1]. For the 3,4-dimethyl analog (3,4-dimethyl-2(5H)-thiophenone, CAS 33922-75-7), the reported RI on a DB-5MS column (comparable non-polar phase) is 1217 [2]. Although different column manufacturers preclude direct numerical comparison, the substantial difference (Δ ≈ 391 RI units on similar stationary phases) reflects the pronounced effect of additional methyl substitution on chromatographic retention, providing a clear analytical differentiation route.

Gas Chromatography Retention Index Volatile Flavor Analysis Thiophenone Differentiation

Physical Property Differentiation: Density and Refractive Index vs. Unsubstituted 2(5H)-Thiophenone

5-Methyl-2(5H)-thiophenone exhibits a density of 1.165 g/cm³ and a refractive index of 1.546, whereas the unsubstituted parent compound 2(5H)-thiophenone (CAS 3354-32-3) has a notably higher density of 1.24 g/mL (at 25°C) and a higher refractive index of 1.564 (n20/D) [1]. The density difference of approximately 0.075 g/cm³ (ca. 6% lower for the methyl-substituted derivative) and the refractive index difference of 0.018 units provide measurable physicochemical criteria to distinguish the methyl-substituted compound from its unsubstituted analog during incoming material inspection.

Physical Chemistry Density Refractive Index Quality Control Thiophenone Characterization

Odor Character Differentiation: Meat Odor vs. Fruity-Sulfurous Notes of Blackberry Thiophenone

5-Methyl-2(5H)-thiophenone is specifically documented in the peer-reviewed literature as a flavor compound associated with meat odor, as reported in the systematic GC-MS characterization of volatile meat flavor components by Misharina et al. (1994) [1]. Its quantitative presence has been confirmed in meat-like process flavorings from oxidized chicken fat–cysteine reaction systems [2]. In contrast, blackberry thiophenone (2-methyltetrahydrothiophen-3-one, CAS 13679-85-1) is characterized by a 'sulfurous fruity berry' odor profile . This sensory divergence—meaty versus fruity-berry—demonstrates odor character differentiation at the class level between positional and saturation isomers.

Flavor Chemistry Sensory Analysis Odor Profiling Meat Aroma Thiophenone Odor

Methyl Group Position Effect on Quorum Sensing Inhibitory Activity: C5-Methyl vs. C3/C4-Dimethyl Thiophenones

A structure-activity relationship (SAR) study on synthetic thiophenones as quorum sensing inhibitors (QSI) published from the University of Oslo (2015) reported that thiophenone compounds bearing methyl groups at the 3- and 4-positions showed no detectable biological activity, whereas compounds with alternative substitution patterns retained QSI properties [1]. This finding, though not a direct head-to-head comparison with 5-methyl-2(5H)-thiophenone, provides class-level evidence that the position of methyl substitution on the thiophenone scaffold is a critical determinant of bioactivity. The C5-methyl substitution pattern of 5-methyl-2(5H)-thiophenone may therefore confer distinct biological activity potential compared to the inactive 3,4-dimethyl congener, although direct confirmatory data for the 5-methyl compound are not yet published.

Quorum Sensing Inhibition Biofilm Structure-Activity Relationship Thiophenone SAR Anti-Virulence

Quantitative Presence in Meat Flavor Model Systems: Validated Occurrence Data for Formulation Reference

5-Methyl-2(5H)-thiophenone was identified and quantified as one of the most abundant volatile compounds in a meat-like process flavoring derived from oxidized chicken fat and cysteine, alongside 2-pentylfuran, 2-pentylpyridine, nonanal, and 2-pentyl-2-cyclopenten-1-one, using 1,2-dichlorobenzene as internal standard [1]. This validated occurrence in a meat flavor model system provides a quantitative formulation reference point that is absent for many other thiophenone analogs, whose presence in food-relevant matrices has not been similarly documented. The compound's confirmed generation from lipid-cysteine Maillard-type chemistry distinguishes it from thiophenones that are primarily synthetic artifacts without demonstrated food-relevant occurrence.

Meat Flavor Process Flavoring Quantitative Aroma Analysis Lipid Oxidation Cysteine Reaction

Vapor Pressure and Volatility: Quantitative Distinction from Saturated Thiophenone Analogs

5-Methyl-2(5H)-thiophenone has a reported vapor pressure of 0.259 mmHg at 25°C, which is higher than the low vapor pressure (<1 Torr; i.e., <1 mmHg) reported for the parent 2(5H)-thiophenone at room temperature, the latter requiring heating to approximately 60°C to achieve sufficient volatility for gas-phase experiments . Although the parent compound's vapor pressure is given as an inequality (<1 Torr), the methyl-substituted derivative's precisely quantified value of 0.259 mmHg enables more accurate headspace calculations for flavor release modeling. This volatility distinction has practical implications for gas-phase experimental design and flavor delivery system engineering.

Vapor Pressure Volatility Headspace Analysis Flavor Release Thiophenone Physicochemistry

5-Methyl-2(5H)-thiophenone: Evidence-Backed Application Scenarios for Procurement Decision-Making


Savory Meat Flavor Formulation for Processed Foods

5-Methyl-2(5H)-thiophenone is a quantitatively validated component of meat-like process flavorings, having been identified as one of the most abundant volatile compounds generated from oxidized chicken fat–cysteine model reaction systems [1]. Its documented association with meat odor, established through GC-MS characterization of volatile meat flavor components [2], makes it a scientifically supported candidate for savory flavor formulations where an authentic meaty character is desired. Procurement for this application is substantiated by peer-reviewed occurrence data rather than solely by supplier claims.

Analytical Reference Standard for GC-MS Identification of Meat Aroma Volatiles

The well-characterized GC retention index (RI = 826 on SE-30 non-polar column) and the availability of its electron ionization mass spectrum in the NIST Mass Spectral Library [1] position 5-methyl-2(5H)-thiophenone as a reliable analytical reference standard for GC-MS-based identification of meat aroma volatiles. Its distinct chromatographic retention relative to 3,4-dimethyl-2(5H)-thiophenone (RI ≈ 1217 on DB-5MS) [2] provides a clear differentiation window for unambiguous peak assignment in complex food matrices.

Structure-Activity Relationship (SAR) Studies in Quorum Sensing Inhibition Research

SAR evidence indicates that methyl substitution at the 3- and 4-positions of the thiophenone scaffold abolishes quorum sensing inhibitory activity, whereas alternative substitution patterns retain bioactivity [1]. This class-level finding supports the inclusion of C5-methyl-substituted thiophenones such as 5-methyl-2(5H)-thiophenone in compound libraries designed to probe the structural determinants of QSI activity, making it a strategically relevant procurement choice for anti-virulence drug discovery programs focused on biofilm control.

Physicochemical QC Identity Verification in Multi-Analog Thiophenone Inventories

Laboratories maintaining inventories of multiple thiophenone analogs can leverage the quantitative physical property differences—specifically density (1.165 vs. 1.24 g/cm³ for the unsubstituted parent) and refractive index (1.546 vs. 1.564) [1][2]—as rapid identity confirmation tests. These orthogonal physicochemical checks complement chromatographic verification, reducing the risk of misidentification when multiple thiophenone congeners are stored simultaneously.

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